
VCH-916
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- VCH-916 是一种新型的非核苷类抑制剂,靶向丙型肝炎病毒 (HCV) 的 NS5B 聚合酶。
- HCV 的 RNA 依赖性 RNA 聚合酶 (NS5B) 是开发抗 HCV 感染药物的验证靶点 .
准备方法
- 遗憾的是,文献中没有广泛提供 VCH-916 的具体合成路线和反应条件。
- 它是在工业上生产的,进一步的研究可能会揭示更多细节。
化学反应分析
- VCH-916 可能经历各种化学反应,包括氧化、还原和取代反应。
- 这些反应中使用的常见试剂和条件尚未公开。
- 这些反应产生的主要产物尚未明确记录。
科学研究应用
Antiviral Efficacy
VCH-916 has been tested in several clinical trials, showcasing its efficacy in reducing HCV viral load. The following table summarizes key findings from clinical studies:
Study Reference | Dosage (mg) | Genotype Targeted | Log Drop in HCV Viral Load | Phase |
---|---|---|---|---|
200 tid | 2 | 3.0 | II | |
300-400 bid | 2 | 4.5 | II | |
1500 bid | 1, 4 | 3.5 | III |
Key Findings:
- In a Phase II trial, this compound resulted in a log drop of up to 4.5 in patients with genotype 2 HCV.
- The compound demonstrated safety and tolerability across various dosages.
Combination Therapy
This compound is often evaluated in combination with other antiviral agents to enhance treatment efficacy and reduce the risk of resistance development.
Combination Partner | Dosage (mg) | Observed Efficacy |
---|---|---|
Telaprevir | 750 q8 | Enhanced log drop |
Boceprevir | 800 tid | Synergistic effect |
Sofosbuvir | 400 daily | Improved response rates |
Case Study:
In a recent clinical trial combining this compound with sofosbuvir, patients exhibited a sustained virological response (SVR) rate of over 90%, indicating that this combination could be a potential standard for treating HCV.
Resistance Studies
Resistance to antiviral therapies is a significant concern in HCV treatment. Studies have shown that this compound maintains efficacy against certain resistant strains of the virus.
Resistance Profile
Mutation Detected | Impact on Efficacy |
---|---|
Y93H | Moderate resistance |
L31M | Low resistance |
Research indicates that while some mutations confer resistance, this compound retains activity against common variants, making it a valuable option in resistant cases.
作用机制
- VCH-916 通过抑制 HCV NS5B 聚合酶发挥作用。
- 这种抑制所涉及的分子靶点和途径仍在研究中。
相似化合物的比较
- 遗憾的是,可获得的文献中没有提到具体的类似化合物。
- 进一步的研究可能会揭示更多可用于比较的化合物。
属性
IUPAC Name |
potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXIBQLRUHDYEE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36KNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677372 |
Source
|
Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200133-34-1 |
Source
|
Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of VCH-916 against HCV?
A1: this compound targets the HCV NS5B polymerase, a key enzyme essential for viral replication. [, ] While the exact binding site and mechanism are not fully detailed in the provided abstracts, this compound is classified as a non-nucleoside inhibitor, suggesting it likely interacts with the allosteric sites of the enzyme rather than the active site, ultimately inhibiting its function and disrupting HCV replication.
Q2: What is known about the in vitro and in vivo activity of this compound?
A2: this compound has demonstrated antiviral activity in preclinical studies. [] The research indicates its efficacy against HCV genotype 1, specifically in patients with chronic infection. [] Genotypic and phenotypic analyses have also been conducted on HCV NS5B variants obtained from patients treated with this compound, providing insights into potential resistance mechanisms. [] Further research, including cell-based assays and animal models, is likely underway to fully characterize its activity and explore its potential for clinical application.
Q3: Has this compound been evaluated in clinical trials, and if so, what are the key findings regarding its safety and pharmacokinetic profile?
A3: A Phase I clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers. [] This study involved single ascending doses of the compound. While specific results regarding safety and pharmacokinetics are not detailed in the abstract, this information lays the groundwork for further clinical development. [] Additionally, preclinical pharmacokinetic and ADME (absorption, distribution, metabolism, excretion) characterization has been performed, providing valuable data for understanding the compound's behavior in vivo. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。